2-[(4-Nitrophenyl)methylideneamino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Nitrophenyl)methylideneamino]phenol is an organic compound that features a nitrophenyl group attached to a phenol through a methyleneamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)methylideneamino]phenol typically involves the condensation reaction between 4-nitrobenzaldehyde and 2-aminophenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then isolated and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Nitrophenyl)methylideneamino]phenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like chlorine or bromine for halogenation.
Major Products Formed
Reduction: 2-[(4-Aminophenyl)methylideneamino]phenol.
Oxidation: 2-[(4-Nitrophenyl)methylideneamino]quinone.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(4-Nitrophenyl)methylideneamino]phenol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Nitrophenyl)methylideneamino]phenol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Aminophenyl)methylideneamino]phenol: Similar structure but with an amino group instead of a nitro group.
2-[(4-Nitrophenyl)methylideneamino]quinone: An oxidized form of the compound.
4-Nitrophenylhydrazine: Contains a nitrophenyl group but with a hydrazine linkage.
Uniqueness
2-[(4-Nitrophenyl)methylideneamino]phenol is unique due to its combination of a nitrophenyl group and a phenol group linked through a methyleneamino bridge. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
841-14-5 |
---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-[(4-nitrophenyl)methylideneamino]phenol |
InChI |
InChI=1S/C13H10N2O3/c16-13-4-2-1-3-12(13)14-9-10-5-7-11(8-6-10)15(17)18/h1-9,16H |
InChI Key |
SCALUNNCQAUIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.